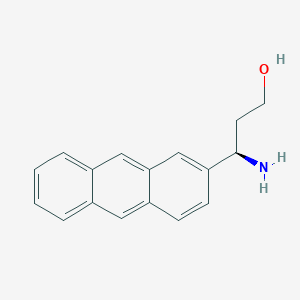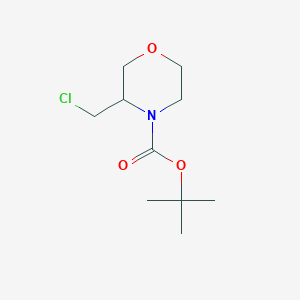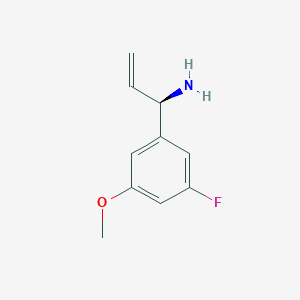![molecular formula C9H11NO3S B13037323 (3S)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13037323.png)
(3S)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound that belongs to the class of dihydrobenzofurans This compound is characterized by the presence of a methylsulfonyl group attached to the benzofuran ring, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3S)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3S)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in cell function and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine: Lacks the stereochemistry at the 3-position.
6-(Ethylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine: Contains an ethylsulfonyl group instead of a methylsulfonyl group.
6-(Methylsulfonyl)-2,3-dihydrobenzo[B]thiophene-3-ylamine: Contains a thiophene ring instead of a furan ring.
Uniqueness
(3S)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its specific stereochemistry and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H11NO3S |
|---|---|
Poids moléculaire |
213.26 g/mol |
Nom IUPAC |
(3S)-6-methylsulfonyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NO3S/c1-14(11,12)6-2-3-7-8(10)5-13-9(7)4-6/h2-4,8H,5,10H2,1H3/t8-/m1/s1 |
Clé InChI |
CHRSJSYYDNVVMP-MRVPVSSYSA-N |
SMILES isomérique |
CS(=O)(=O)C1=CC2=C(C=C1)[C@@H](CO2)N |
SMILES canonique |
CS(=O)(=O)C1=CC2=C(C=C1)C(CO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





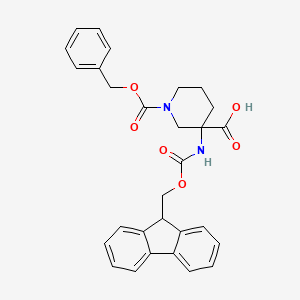
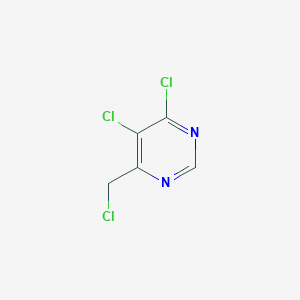
![(R)-N-Hydroxy-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13037264.png)
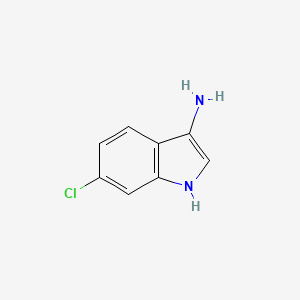
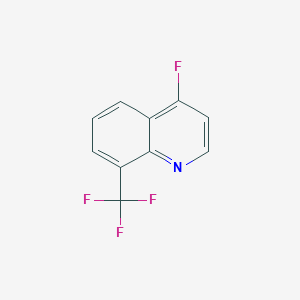
![4-Methyl-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13037275.png)
